Hydrogen-Bond Donor Capacity
5-(Acetylamino)-2-phenoxypyridine introduces one hydrogen-bond donor (N–H) that is completely absent in the parent 2-phenoxypyridine scaffold. The presence of an H-bond donor is a critical determinant of aqueous solubility and target-binding enthalpy in medicinal chemistry campaigns, and its absence in 2-phenoxypyridine limits the latter's utility in polar binding pockets [1].
| Evidence Dimension | Hydrogen-bond donor count |
|---|---|
| Target Compound Data | 1 (amide N–H) |
| Comparator Or Baseline | 2-Phenoxypyridine: 0 H-bond donors |
| Quantified Difference | 1 additional H-bond donor |
| Conditions | Structural analysis; calculated from molecular formula |
Why This Matters
For procurement decisions, the presence of an H-bond donor enables binding interactions that are inaccessible to the parent scaffold, directly influencing target engagement and formulation behavior.
- [1] 2-Phenoxypyridine physicochemical properties. Molbase CAS 4783-68-0. View Source
